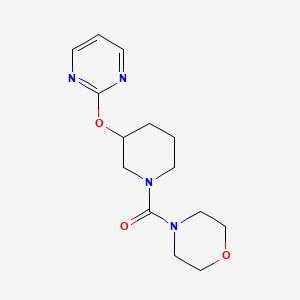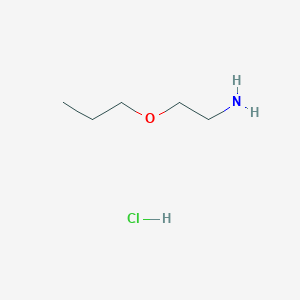
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutane derivatives. It is a chiral molecule with two stereocenters, which means that it exists in two enantiomeric forms, (1R,2R)- and (1S,2S)-2-(cyclohexyloxy)cyclobutan-1-ol. This compound has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Wirkmechanismus
The mechanism of action of ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Research has shown that ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol in lab experiments is its high enantioselectivity, which allows for the production of pure enantiomers. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol. One potential direction is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another direction is to study its anti-inflammatory properties and its potential as an anti-inflammatory agent. Additionally, research could focus on elucidating the compound's mechanism of action and identifying its molecular targets. Finally, ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol could be used as a starting material for the synthesis of other compounds with potential applications in various fields.
Synthesemethoden
The synthesis of ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of cyclohexene oxide with cyclobutanone in the presence of a chiral catalyst. This method yields the ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-enantiomer with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol has various applications in scientific research. One of the most significant applications is in medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Research has shown that ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol exhibits potent antitumor activity against various cancer cell lines. It also has potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(1R,2R)-2-cyclohexyloxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJYNPOIFYULA-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)O[C@@H]2CC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)
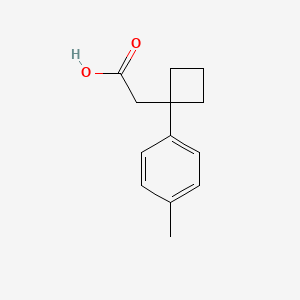
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)
![N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2948621.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)
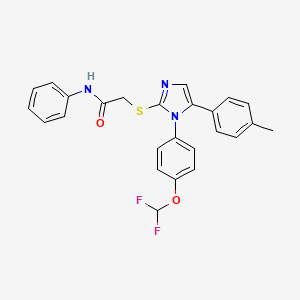
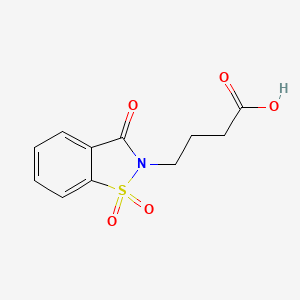

![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)
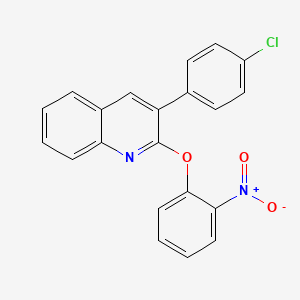
![N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2948630.png)
